Rebaudioside I is classified as a steviol glycoside, which are glycosides formed from steviol, a diterpene. The extraction of Rebaudioside I typically involves processing the leaves of the Stevia rebaudiana plant, where it exists alongside other steviol glycosides such as rebaudioside A and stevioside. The chemical formula for Rebaudioside I is , and its molecular weight is approximately 885.1 g/mol .
The synthesis of Rebaudioside I can be achieved through various methods, primarily focusing on enzymatic glycosylation techniques. One notable approach involves the use of glycosyltransferases, such as UGT94D1, which selectively catalyze the addition of sugar moieties to the steviol backbone.
The molecular structure of Rebaudioside I consists of a steviol core with multiple sugar units attached via glycosidic bonds. The structural formula indicates that it contains several hydroxyl groups, contributing to its sweetness and solubility properties.
Rebaudioside I undergoes various chemical reactions that can modify its structure and properties. These include hydrolysis, where glycosidic bonds can be cleaved under acidic or enzymatic conditions, leading to the formation of simpler sugars.
The mechanism by which Rebaudioside I exerts its sweet taste involves binding to specific receptors on the tongue known as T1R2 and T1R3. Upon binding, these receptors initiate a signaling cascade that ultimately results in the perception of sweetness.
Rebaudioside I exhibits several important physical and chemical properties that influence its application as a sweetener.
Rebaudioside I is widely used in food and beverage industries as a non-caloric sweetener. Its applications extend beyond just sweetness enhancement; it also serves functional roles in formulations.
Rebaudioside I represents one of the minor steviol glycosides naturally present in Stevia rebaudiana Bertoni, a plant deeply rooted in the ethnobotanical traditions of South America. Indigenous communities in Paraguay's Amambay Mountains and adjacent regions of Brazil employed stevia leaves – containing rebaudioside I among other glycosides – as multipurpose therapeutic agents long before formal scientific discovery. The Guaraní people, renowned for their sophisticated botanical knowledge, referred to the plant as "ka'a he'ê" (sweet herb) and incorporated it into herbal preparations for sweetening maté tea, treating digestive ailments, and as a topical application for wound healing [1] [4].
Historical accounts document its use in traditional medicinal formulations where stevia leaves were often dried and powdered for incorporation into tonics or chewed directly for their sweetening properties. While specific differentiation between glycosides was beyond traditional knowledge systems, contemporary phytochemical analyses confirm that indigenous populations were routinely consuming rebaudioside I alongside its more abundant analogs like rebaudioside A and stevioside. The traditional preparation methods demonstrated remarkable intuition, as steeping leaves in warm water (similar to modern aqueous extraction) effectively liberated these sweet compounds while preserving their bioactive integrity [1] [7].
Table 1: Traditional Uses of Stevia rebaudiana Containing Rebaudioside I
Ethnic Group | Region | Preparation Method | Traditional Applications |
---|---|---|---|
Guaraní | Paraguay/Brazil Border | Fresh leaves chewed directly | Sweetener, digestive aid |
Kaiowá | Mato Grosso do Sul | Dried leaf powder in tonics | Hypertension management |
Pai Tavytera | Amambay Mountains | Leaf infusions in hot water | Sweetening bitter medicines, wound compresses |
Mbyá | Paraná River Basin | Fermented with yerba maté | Beverage sweetener, ritualistic use |
The geographical specificity of Stevia rebaudiana cultivation – thriving in the acidic soils and subtropical climate of northeastern Paraguay – created a natural monopoly of traditional knowledge among indigenous groups in this region. European encounters with these practices began in earnest with Swiss botanist Moisés Santiago Bertoni's systematic description in 1887, though anthropological evidence suggests Jesuit missionaries documented its use as early as the 16th century [1] [7]. The preservation of rebaudioside I in these traditional preparations highlights the sophisticated empirical understanding of plant chemistry developed by South American indigenous cultures, long preceding modern analytical capabilities to isolate individual glycosides.
The regulatory journey of rebaudioside I exemplifies the complexities facing novel food ingredients derived from traditional botanical sources. Unlike major glycosides that benefited from collective safety evaluations, rebaudioside I required individualized assessment despite sharing metabolic pathways with other steviol glycosides. The foundational regulatory framework was established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which in 2007 established specifications requiring steviol glycoside products to contain ≥95% total of seven named glycosides (including rebaudioside I) and ≤100 ppm solvents [1] [6].
Regulatory acceptance unfolded through distinct phases:
Table 3: Global Regulatory Status Timeline for Rebaudioside I
Jurisdiction | Regulatory Body | Approval Year | Approved Forms | Key Restrictions |
---|---|---|---|---|
United States | FDA | 2012 (GRAS) | As component of steviol glycosides (≥95%) | Must comply with JECFA specifications |
European Union | EFSA | 2017 | Fermentation-derived only | Max 30 mg steviol equivalents/kg bw/day |
Japan | MHLW | 2015 | Isolated or blended | No use limits (self-affirmed GRAS) |
Brazil | ANVISA | 2014 | Botanical extracts | Permitted in all foods (QS) |
India | FSSAI | 2020 | Specific high-purity | Max 200 ppm in beverages |
The labeling dichotomy presents ongoing commercial challenges. While the U.S. permits "stevia leaf extract" labeling for rebaudioside I regardless of production method, EU regulations (EC No 1334/2008) strictly require "sweetener: steviol glycosides" without botanical references for fermentation-derived products [7]. This regulatory fragmentation necessitates sophisticated supply chain segregation, with identity-preserved production streams for different markets. Furthermore, certain Asian markets maintain disparate approval statuses – South Korea classifies rebaudioside I as a food additive (No. 436) while China's National Food Safety Standard GB 2760-2023 lists it under "natural food additives" with specific purity criteria [6].
The convergence of traditional knowledge and modern science in rebaudioside I's development illustrates how ethnobotanical discoveries can evolve into sophisticated food ingredients. From its origins in Guaraní medicine to contemporary fermentation bioreactors, rebaudioside I exemplifies the intricate interplay between cultural heritage, chemical innovation, and regulatory science that characterizes modern natural sweetener development [1] [2] [6].
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